

Technical Guide: Spectroscopic Characterization of Fmoc- -Me-Ser-lactone

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Compound of Interest

Compound Name: *Fmoc-alpha-Me-Ser-lactone*

CAS No.: 1926163-88-3

Cat. No.: B6306804

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Part 1: Executive Summary & Compound Profile

Fmoc-

-Me-Ser-lactone is a specialized, conformationally constrained amino acid derivative. It serves as a critical intermediate for introducing quaternary stereocenters into peptides and for synthesizing

-methyl amino acids via regioselective ring opening.

- IUPAC Name: (9H-fluoren-9-yl)methyl (3-methyl-2-oxooxetan-3-yl)carbamate[1][2]
- CAS Number: 1926163-88-3 (Racemate/S-isomer), 1926163-89-4 (R-isomer)
- Molecular Formula:
- Molecular Weight: 323.35 g/mol
- Core Utility: Proteasome inhibition studies, peptidomimetic synthesis, and quaternary carbon installation.

Structural Logic

The molecule consists of three distinct spectroscopic zones:

- The
 - Lactone Ring: A strained 4-membered cyclic ester. This is the "warhead" and the most distinct spectroscopic feature.
- The Quaternary
 - Center: The presence of the methyl group eliminates the
 - proton, simplifying the NMR coupling network but creating a quaternary carbon signal.
- The Fmoc Group: Provides standard aromatic and carbamate signals used for quantification and purity assessment.

Part 2: Spectroscopic Data Analysis

Infrared (IR) Spectroscopy: The "Lactone Fingerprint"

The most rapid and reliable method to confirm the formation of the

-lactone ring is IR spectroscopy. The ring strain significantly increases the bond order of the carbonyl, shifting it to a frequency much higher than acyclic esters or carboxylic acids.

Functional Group	Frequency ()	Intensity	Diagnostic Note
-Lactone C=O	1820 – 1840	Strong	Primary Indicator. Absence of this band indicates hydrolysis to the open acid.
Carbamate C=O (Fmoc)	1690 – 1720	Strong	Standard urethane carbonyl; distinct from the lactone.
C-H Stretch (Aromatic)	3030 – 3060	Weak	Characteristic of the fluorenyl ring.
C-H Stretch (Aliphatic)	2900 – 2980	Medium	Methyl and methylene groups.

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Technical Insight: In the open-chain precursor (Fmoc-

-Me-Ser-OH), the carboxylic acid carbonyl appears around 1710–1730

. A shift to ~1830

confirms cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data is derived from the structural analog characterization in *Org. Lett.* 2005, 7, 255-258 and standard Fmoc-amino acid shifts.

¹H NMR (400 MHz, CDCl₃)

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The spectrum is characterized by the loss of the

-proton coupling and the appearance of the diastereotopic

-protons of the lactone ring.

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
Fmoc Aromatics	7.25 – 7.80	Multiplet	8H	Fluorenyl protons (standard envelope).
NH	5.60 – 5.80	Broad Singlet	1H	Carbamate NH; shift varies with concentration/solvent.
Fmoc CH	4.40 – 4.50	Multiplet	2H	Methylene adjacent to the fluorenyl ring.
-Lactone CH	4.35 – 4.65	AB Quartet	2H	Diastereotopic protons on the rigid ring.
Fmoc CH	4.20 – 4.25	Triplet	1H	Methine of the fluorenyl group.
-Methyl	1.60 – 1.75	Singlet	3H	Diagnostic singlet. Downfield from typical alkyl due to quaternary center.

C NMR (100 MHz, CDCl₃)

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The quaternary carbon and the strained carbonyl are the key checkpoints.

Carbon Type	Shift (, ppm)	Diagnostic Note
Lactone C=O	167.0 – 169.0	Upfield compared to acyclic esters due to ring strain/hybridization effects.
Fmoc C=O	155.0 – 156.0	Typical carbamate carbonyl.
Aromatic C	120.0 – 144.0	Fluorenyl carbons (4 distinct signals + quaternary).
-Lactone CH	70.0 – 72.0	High shift due to oxygen attachment.
Fmoc CH	67.0	Standard Fmoc methylene.
-Quaternary C	63.0 – 65.0	The chiral center; significantly shifted due to N and C=O attachment.
Fmoc CH	47.0	Standard Fmoc methine.
-Methyl	20.0 – 23.0	The methyl side chain.

Mass Spectrometry (ESI-MS)

-lactones are fragile. Soft ionization (ESI) is required.

- Molecular Ion:

calculated for

: 346.10.

- Fragmentation Pattern:

- Loss of CO

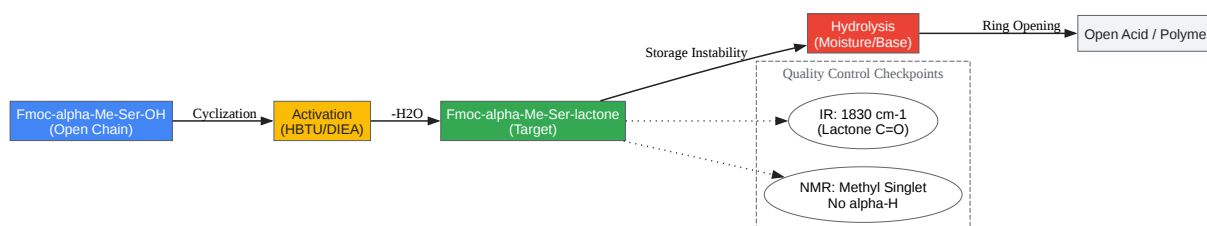
: A characteristic neutral loss of 44 Da is often observed, resulting in an imine-type fragment.

- Fmoc Cleavage: Loss of the dibenzofulvene group may occur under higher cone voltages.

Part 3: Experimental Workflow & Visualization

Synthesis and Degradation Pathway

The following diagram illustrates the formation of the lactone and its primary instability pathway (hydrolysis).



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Figure 1: Synthesis workflow and critical QC checkpoints for Fmoc-

-Me-Ser-lactone.

Experimental Protocol: Spectral Acquisition

To ensure data integrity, follow this "Self-Validating" protocol:

- Sample Preparation: Dissolve ~5 mg of the compound in 0.6 mL of CDCl₃

(Chloroform-d).

- Critical: Do not use DMSO-d6 or Methanol-d4 for long-term storage or prolonged acquisition. The nucleophilic nature of these solvents (or residual water within them) can open the strained lactone ring over time, leading to artifactual data (open acid or methyl ester).
- IR Acquisition: Use ATR (Attenuated Total Reflectance) on the solid powder before solvation. This prevents solvent interference in the carbonyl region.
 - Validation: Look immediately for the 1830 cm peak. If absent, the sample is degraded.
- NMR Acquisition: Acquire H first (fastest) to verify integrity.
 - Validation: Verify the integration of the -methyl singlet (3H) against the Fmoc aromatic protons (8H). A ratio mismatch suggests Fmoc cleavage or polymerization.

References

- Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005).[3] Enantiocontrolled Synthesis of -Methyl Amino Acids via Bn N- -Methylserine- -lactone.[3][4] Organic Letters, 7(2), 255–258.[3] [[Link](#)]
- Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Conversion of serine to stereochemically pure -substituted -amino acids via

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